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Compound of Interest

Methyl 5-acetyl-2-
Compound Name:

methoxybenzoate
CAS No.: 39971-36-3
Cat. No.: B1349414

Get Quote

Executive Summary & Structural Analysis

Methyl 5-acetyl-2-methoxybenzoate (CAS: 39971-36-3; User Ref: 26799-49-3) acts as a
"Privileged Scaffold" in medicinal chemistry due to its orthogonal reactivity.[1] It possesses
three distinct chemical handles—an aryl ketone, a methyl ester, and a methoxy ether—
positioned on a benzene core.[1] This arrangement allows for the independent functionalization
of each site, making it an ideal precursor for library generation and API synthesis.[1]

Physicochemical Profile
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Property Value Relevance

Molecular Formula C11H1204 Core Scaffold

Molecular Weight 208.21 g/mol Fragment-based Drug Design
Good Lipophilicity for

LogP ~1.7 Pop v
CNS/Oral drugs

) ) Acetyl (C5), Methoxy (C2), o
Key Functionality Orthogonal Reactivity Sites

Ester (C1)

Reactivity Map (DOT Visualization)

The following diagram illustrates the divergent synthetic pathways accessible from this single

intermediate.
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Caption: Orthogonal reactivity map showing the three primary functional handles and their
downstream synthetic utility.[1]

Key Reaction Module 1: The Ketone Handle (C5)

The acetyl group at the 5-position is the most chemically versatile site.[1] In drug development,
this ketone is typically converted into a chiral alcohol (as seen in beta-agonists) or an amine
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(via reductive amination).[1]

Asymmetric Reduction (Synthesis of Chiral Alcohols)

Transforming the achiral ketone into a chiral hydroxyl group is a critical step for biological
activity.[1]

o Reagents: (+)-DIP-CI, Corey-Bakshi-Shibata (CBS) catalyst, or Ketoreductase (KRED)
enzymes.[1]

e Mechanism: Hydride transfer to the Re or Si face of the carbonyl.[1]

» Strategic Note: Perform this step before ester hydrolysis to avoid chemoselectivity issues
with the carboxylic acid.[1]

Experimental Protocol: CBS Reduction

o Preparation: Dissolve Methyl 5-acetyl-2-methoxybenzoate (1.0 eq) in anhydrous THF
under N2.

o Catalyst Loading: Add (R)-Me-CBS catalyst (0.1 eq) at -20°C.

e Reduction: Dropwise add Borane-THF complex (BHs-THF, 0.6 eq) over 30 minutes. Maintain
temperature < -15°C to ensure enantioselectivity.

e Quench: Slowly add MeOH to quench excess borane.
o Workup: Partition between EtOAc and 1N HCI. Dry organic layer over MgSOa.[1]

o Expected Yield: >90% vyield, >95% ee.

Reductive Amination

Used to introduce amine linkers found in antipsychotics or kinase inhibitors.[1]
e Reagents: Primary amine (R-NHz), NaBH(OAc)3, DCM/AcOH.[1]

o Why NaBH(OAC)s? It is mild enough to reduce the intermediate imine without reducing the
ketone or ester.[1]
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Key Reaction Module 2: The Ester Handle (C1)

The methyl ester serves as a "masked" carboxylic acid.[1] Hydrolysis reveals the acid, which is
then coupled to amines to form benzamides—a structural motif prevalent in dopamine
antagonists (e.g., Itopride, Amisulpride analogs).[1]

Chemo-selective Hydrolysis

The challenge is to hydrolyze the ester without affecting the acetyl group (which is sensitive to
strong base aldol condensation) or the methoxy group.[1]

Experimental Protocol: LiOH Saponification

e Solvent System: Use a THF:Water (3:[1]1) mixture. The THF solubilizes the organic ester,
while water dissolves the base.[1]

e Reaction: Add LIOH-Hz20 (1.2 eq) at 0°C, then warm to Room Temperature (RT).[1]

e Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.[1]5) should
disappear, and the acid (Rf ~0.[1]1) will form.[1]

 Acidification: Carefully acidify to pH 3-4 using 1N HCI. Do not use strong mineral acids at
high temps to avoid decarboxylation.[1]

e |solation: The product, 5-acetyl-2-methoxybenzoic acid, usually precipitates as a white solid.
[1] Filtration is preferred over extraction for purity.[1]

Key Reaction Module 3: The Methoxy Core (C2)

While often left intact as a pharmacophore, the methoxy group can be demethylated to reveal a
phenol.[1] This is common when synthesizing Salmeterol analogs, where a lipophilic chain is
attached to the phenol oxygen.[1]

e Reagent: BBr3 (Boron tribromide) in DCM at -78°C.

» Caution: BBrs is aggressive and will also cleave the methyl ester.[1] If the ester must be
preserved, use milder reagents like AICIs/Nal or thiol-based cleavage.[1]
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Synthesis Workflow: API Intermediate Case Study

The following workflow demonstrates how these modules are sequenced to synthesize a
hypothetical Phenylethanolamine Beta-Agonist precursor.

Methyl 5-acetyl-2-methoxybenzoate

Functionalize Side Chain

Step 1: Bromination
(Br2, AcOH)
Target: Alpha-bromo ketone

Set Stereochemistry

Step 2: Asymmetric Reduction
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Target: Chiral Bromohydrin

Cyclization

Step 3: Epoxide Formation
(K2CO3, Acetone)
Target: Chiral Epoxide

Coupling

Step 4: Amine Opening
(R-NH2)
Target: Amino-alcohol Core
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Caption: Sequential functionalization strategy for converting the acetyl group into a chiral
pharmacophore.
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e Google Patents.Preparation method of 5-formyl-2-methoxy methyl benzoate
(CN109096107B). (Demonstrates reactivity of the C5 position on the salicylate core).[1]
Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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